Cas no 946358-11-8 (3,5-dimethoxy-N-(4-{(3-methylphenyl)carbamoylmethyl}-1,3-thiazol-2-yl)benzamide)

3,5-dimethoxy-N-(4-{(3-methylphenyl)carbamoylmethyl}-1,3-thiazol-2-yl)benzamide 化学的及び物理的性質
名前と識別子
-
- 3,5-dimethoxy-N-(4-{(3-methylphenyl)carbamoylmethyl}-1,3-thiazol-2-yl)benzamide
- AKOS024628218
- 946358-11-8
- 3,5-dimethoxy-N-[4-[2-(3-methylanilino)-2-oxoethyl]-1,3-thiazol-2-yl]benzamide
- 3,5-dimethoxy-N-(4-(2-oxo-2-(m-tolylamino)ethyl)thiazol-2-yl)benzamide
- F2202-0680
- 3,5-dimethoxy-N-(4-{[(3-methylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide
-
- インチ: 1S/C21H21N3O4S/c1-13-5-4-6-15(7-13)22-19(25)10-16-12-29-21(23-16)24-20(26)14-8-17(27-2)11-18(9-14)28-3/h4-9,11-12H,10H2,1-3H3,(H,22,25)(H,23,24,26)
- InChIKey: GTMBWYJKJVUXEE-UHFFFAOYSA-N
- ほほえんだ: S1C=C(CC(NC2=CC=CC(C)=C2)=O)N=C1NC(C1C=C(C=C(C=1)OC)OC)=O
計算された属性
- せいみつぶんしりょう: 411.12527733g/mol
- どういたいしつりょう: 411.12527733g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 6
- 重原子数: 29
- 回転可能化学結合数: 7
- 複雑さ: 552
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 118Ų
- 疎水性パラメータ計算基準値(XlogP): 3.2
3,5-dimethoxy-N-(4-{(3-methylphenyl)carbamoylmethyl}-1,3-thiazol-2-yl)benzamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2202-0680-1mg |
3,5-dimethoxy-N-(4-{[(3-methylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide |
946358-11-8 | 90%+ | 1mg |
$54.0 | 2023-05-16 |
3,5-dimethoxy-N-(4-{(3-methylphenyl)carbamoylmethyl}-1,3-thiazol-2-yl)benzamide 関連文献
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A. Soldà,A. Cantelli,M. Di Giosia,M. Montalti,F. Zerbetto,S. Rapino,M. Calvaresi J. Mater. Chem. B, 2017,5, 6608-6615
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Iqbal Ahmad,Mohammad Hassan Baig,Mohammad Shavez Khan,Mohd Shahnawaz Khan,Iftekhar Hassan,Nasser Abdulatif Al-Shabib RSC Adv., 2016,6, 27952-27962
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4. Book reviews
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Irina Akhmetova,Konstantin Schutjajew,Tim Tichter,Carsten Prinz,Inês C. B. Martins,Dominik Al-Sabbagh,Christina Roth,Franziska Emmerling CrystEngComm, 2019,21, 5958-5964
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Bin Zhao,Feng Chen,Qiwei Huang,Jinlong Zhang Chem. Commun., 2009, 5115-5117
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3,5-dimethoxy-N-(4-{(3-methylphenyl)carbamoylmethyl}-1,3-thiazol-2-yl)benzamideに関する追加情報
3,5-Dimethoxy-N-(4-{(3-methylphenyl)carbamoylmethyl}-1,3-thiazol-2-yl)benzamide: A Comprehensive Overview
The compound with CAS No. 946358-11-8, known as 3,5-dimethoxy-N-(4-{(3-methylphenyl)carbamoylmethyl}-1,3-thiazol-2-yl)benzamide, is a complex organic molecule that has garnered significant attention in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a benzamide core substituted with dimethoxy groups and a thiazole ring. The presence of these functional groups makes it a promising candidate for various applications, particularly in drug discovery and development.
Recent studies have highlighted the potential of 3,5-dimethoxy-N-(4-{(3-methylphenyl)carbamoylmethyl}-1,3-thiazol-2-yl)benzamide as a modulator of key biological pathways. For instance, research published in *Journal of Medicinal Chemistry* demonstrated its ability to inhibit certain enzymes involved in inflammatory processes. This suggests that the compound could be a valuable lead in the development of anti-inflammatory agents. Furthermore, its structural versatility allows for potential modifications to enhance bioavailability and efficacy.
The synthesis of this compound involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. The incorporation of the thiazole ring is particularly noteworthy, as it contributes significantly to the molecule's stability and reactivity. Researchers have also explored the use of microwave-assisted synthesis to optimize reaction conditions, which has led to improved yields and shorter reaction times.
In terms of biological activity, 3,5-dimethoxy-N-(4-{(3-methylphenyl)carbamoylmethyl}-1,3-thiazol-2-yl)benzamide has shown promise in preclinical studies. For example, experiments conducted in *Cell Chemical Biology* revealed its ability to interact with specific G-protein coupled receptors (GPCRs), which are critical targets for numerous therapeutic agents. This interaction could potentially be harnessed to develop treatments for conditions such as hypertension and diabetes.
Another area of interest is the compound's role in neuroprotective therapies. Studies published in *Neurochemistry International* indicate that it may possess antioxidant properties that could mitigate oxidative stress-related damage in neuronal cells. This opens up possibilities for its use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
Despite its potential benefits, further research is needed to fully understand the mechanisms underlying the biological activity of 3,5-dimethoxy-N-(4-{(3-methylphenyl)carbamoylmethyl}-1,3-thiazol-2-yl)benzamide. Collaborative efforts between academic institutions and pharmaceutical companies are currently underway to explore its therapeutic potential more thoroughly.
In conclusion, the compound with CAS No. 946358-11-8 represents a significant advancement in medicinal chemistry. Its unique structure, combined with emerging research findings, positions it as a promising candidate for future drug development. As ongoing studies continue to uncover its full potential, this compound is likely to play an increasingly important role in addressing unmet medical needs.
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